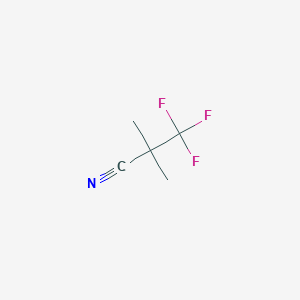![molecular formula C24H14N4S2 B8521934 2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8521934.png)
2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole
描述
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with benzo[d]thiazole groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the initial formation of benzo[d]thiazole derivatives through the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . These intermediates are then coupled with 3,3’-bipyridine under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine has diverse applications in scientific research:
作用机制
The mechanism of action of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
相似化合物的比较
Benzo[d]thiazole: A simpler structure with similar biological activities.
3,3’-Bipyridine: The core structure without the benzo[d]thiazole substitution, used in coordination chemistry.
2-(Benzo[d]thiazol-2-yl)pyridine: A related compound with one benzo[d]thiazole group, showing similar but less potent activities.
Uniqueness: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine stands out due to its dual benzo[d]thiazole groups, which enhance its binding affinity and specificity for biological targets, making it more effective in its applications compared to its simpler analogs .
属性
分子式 |
C24H14N4S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H14N4S2/c1-3-7-21-17(5-1)27-23(29-21)19-11-9-15(13-25-19)16-10-12-20(26-14-16)24-28-18-6-2-4-8-22(18)30-24/h1-14H |
InChI 键 |
SHBNQVFRAGXTRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=C(C=C3)C4=CN=C(C=C4)C5=NC6=CC=CC=C6S5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Nitrophenyl)methoxy]-4,5-dioxopentanoate](/img/structure/B8521894.png)
![3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)

![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B8521920.png)


![N-[2-[(4-Methyl-2-pyridyl)amino]ethyl]methanesulfonamide](/img/structure/B8521944.png)
![6-Bromo-N-methoxy-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8521960.png)



